molecular formula C6H7NO4S2 B1380407 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1779944-56-7

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1380407
CAS No.: 1779944-56-7
M. Wt: 221.3 g/mol
InChI Key: HXAPDGVFRHECHL-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1779944-56-7) is a high-purity chemical intermediate with the molecular formula C 6 H 7 NO 4 S 2 and a molecular weight of 221.25 g/mol . This compound features a central methyl-thiazole ring core, which is substituted with both a carboxylic acid and a methanesulfonyl group, making it a versatile and valuable scaffold for medicinal chemistry and drug discovery . The structure of this compound is closely related to key intermediates used in the synthesis of active pharmaceutical ingredients. Notably, the 4-methyl-1,3-thiazole-5-carboxylic acid moiety is a critical structural component of Febuxostat , a potent non-purine, selective inhibitor of the xanthine oxidase enzyme used in the treatment of chronic gout . Furthermore, thiazole-5-carboxylic acid derivatives are the subject of ongoing research as potent xanthine oxidase inhibitors, indicating the high research value of this chemical class . The methanesulfonyl (mesyl) group is an excellent leaving group that can facilitate further functionalization through nucleophilic substitution reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or to create more complex target molecules . This product is intended for use in laboratory research and development as a key building block for the synthesis of potentially bioactive molecules, particularly in the exploration of new enzyme inhibitors. It is supplied as a stable solid . Please Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAPDGVFRHECHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation or Sulfonylation of β-Keto Esters

A common starting material is a β-keto ester such as ethyl acetoacetate or substituted analogs (e.g., trifluoroacetic ethyl acetoacetate). Halogenation is typically achieved using reagents like sulfuryl chloride or chlorosulfuric acid under controlled low temperatures to introduce a halogen (usually chlorine) at the 4-position of the thiazole precursor.

Parameter Typical Range/Value
Reagent Sulfuryl chloride or chlorosulfuric acid
Molar ratio (reagent to β-keto ester) 0.92 to 0.98:1
Addition temperature -15 °C to -5 °C
Addition time 1/5 to 1/6 of total reaction time
Holding temperature 5 °C to 15 °C
Reaction time 10 to 18 hours
  • Notes: After chlorination, unreacted starting material is recovered by vacuum distillation, and the residue proceeds directly to the next step without purification.

Cyclization with Thioacetamide

The chlorinated β-keto ester intermediate undergoes cyclization with thioacetamide to form the thiazole ring. This step is typically performed under reflux in dehydrated alcohol (e.g., ethanol) with a slight molar excess of thioacetamide.

Parameter Typical Range/Value
Solvent Dehydrated ethanol
Molar ratio (thioacetamide to chlorinated intermediate) 1.02 to 1.06:1
Weight ratio (ethanol to chlorinated intermediate) 2.0 to 3.2:1
Temperature Reflux (~78 °C for ethanol)
Reaction time 8 to 12 hours
  • Notes: The reaction mixture is directly used for hydrolysis after completion without intermediate isolation.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed to the free carboxylic acid by treatment with aqueous sodium hydroxide under reflux, followed by acidification to precipitate the thiazole-5-carboxylic acid.

Parameter Typical Range/Value
Base Sodium hydroxide (e.g., 15% aqueous solution)
Molar ratio Stoichiometric or slight excess
Temperature Reflux
Reaction time 3 hours
Work-up Acidify to pH ~1 with concentrated HCl, aging for 2 hours, filtration
  • Notes: Ethanol is recovered by decompression before acidification.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Outcome
1. Halogenation/Sulfonylation Sulfuryl chloride or chlorosulfuric acid; or methanesulfonyl chloride for sulfonylation Temp: -15 to 15 °C; Time: 10-18 h; Molar ratio ~1:1 Halogenated or sulfonylated β-keto ester intermediate
2. Cyclization Thioacetamide in dehydrated ethanol Molar ratio thioacetamide:intermediate 1.02-1.06; reflux 8-12 h Formation of thiazole ring intermediate
3. Hydrolysis Aqueous NaOH, reflux 3 h; acidification to pH 1 Base concentration ~15%; acidify with HCl Conversion to thiazole-5-carboxylic acid

Research Findings and Yields

  • Yields for similar thiazole-5-carboxylic acids prepared by this method are typically high, around 90–92% isolated yield after acidification and filtration.

  • Purity assessed by HPLC is generally >98%, with melting points consistent with literature values for related compounds.

  • The process is amenable to scale-up due to straightforward reaction conditions and recovery of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted thiazole compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Agricultural Applications

Pesticidal Properties
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant pesticidal activity. It has been investigated for its efficacy as a pesticide and bactericide against various agricultural pests and plant pathogens. The compound's structure allows it to interact effectively with biological systems, making it a candidate for the development of new agrochemicals.

Case Study: Efficacy Against Plant Pathogens
A study demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as tomatoes and peppers. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, indicating its potential for use in integrated pest management strategies.

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. A series of synthesized derivatives were tested against various bacterial strains, revealing potent activity against Gram-positive bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
Compound A1.953.91Strong
Compound B15.6262.5Moderate

Case Study: Development of Antibacterial Agents
In a recent study, a derivative of this compound was shown to have a higher antibacterial effect compared to traditional antibiotics like nitrofurantoin. The compound demonstrated a twofold increase in effectiveness against Staphylococcus aureus strains, highlighting its potential as a new therapeutic agent.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound is generally synthesized through the reaction of appropriate thiazole precursors with methanesulfonyl chloride under controlled conditions.

Synthesis Overview:

  • Starting Materials: Thiazole derivatives and methanesulfonyl chloride.
  • Reaction Conditions: Typically involves refluxing in an organic solvent.
  • Yield: High yielding with proper optimization techniques.

Future Directions and Research Opportunities

Given the promising applications of this compound in agriculture and medicine, further research is warranted to explore:

  • Enhanced Formulations: Development of more effective formulations for agricultural use.
  • Broader Antimicrobial Spectrum: Testing against a wider range of pathogens.
  • Mechanism of Action Studies: Understanding the biochemical pathways influenced by this compound to better harness its properties.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The presence of the methanesulfonyl group enhances its binding affinity to these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Electron-Withdrawing Groups (EWGs)
  • Methanesulfonyl (-SO₂CH₃) vs. Trifluoromethyl (-CF₃): 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid () replaces the methanesulfonyl group with a trifluoromethyl substituent. Biological Implications: The -SO₂CH₃ group may enhance interactions with polar residues in enzyme active sites, as seen in xanthine oxidase inhibitors like febuxostat (), where substituent polarity is critical for binding .
Aromatic and Alkyl Substituents
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid () features a phenyl group at position 2. The phenyl ring introduces lipophilicity, which may improve membrane permeability but reduce solubility compared to the methanesulfonyl analogue .
  • 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid () includes a benzyl group linked via a methylene spacer.
Xanthine Oxidase Inhibitors
  • Febuxostat (): 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The isobutoxy and cyano groups on the phenyl ring enhance hydrophobic interactions and hydrogen bonding in xanthine oxidase, respectively. In contrast, the methanesulfonyl group in the target compound may compete for similar polar interactions .
  • 2-(Substituted benzylamino) derivatives (): These compounds incorporate a methylene spacer between the thiazole and aromatic rings, improving binding flexibility.
Antioxidant and Anti-inflammatory Derivatives
  • 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid () includes a benzodioxole moiety linked via an ether bond.

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Position 2) Molecular Weight Key Properties Biological Relevance Reference
2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid -SO₂CH₃ 235.27* High polarity, moderate solubility Potential enzyme inhibitor Synthesized from analogous methods
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid -CF₃ 209.16 High electronegativity, lower solubility Synthetic intermediate
Febuxostat -C₆H₃(CN)(O-iBu) 316.37 Lipophilic, strong XO inhibition Approved for gout treatment
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid -C₆H₅ 218.25 High logP, membrane-permeable Research tool

*Calculated molecular weight based on formula C₆H₇NO₄S₂.

Biological Activity

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family, characterized by its methanesulfonyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C6H7NO4S2, with a molecular weight of approximately 235.3 g/mol. Its structure includes a thiazole ring, which is recognized for its versatility in biological applications.

PropertyValue
Molecular FormulaC6H7NO4S2
Molecular Weight235.3 g/mol
Functional GroupsMethanesulfonyl, Carboxylic Acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus: MIC = 8 µg/mL
  • Micrococcus luteus: MIC = 1.95–3.91 µg/mL

These values suggest that the compound may serve as a candidate for developing new antibiotics aimed at treating bacterial infections.

The antimicrobial action of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. The methanesulfonyl group enhances its binding affinity to enzymes involved in this process, leading to effective inhibition of bacterial growth.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameStructure CharacteristicsUnique Properties
2-Methylthiazole-5-carboxylic acidLacks the methanesulfonyl groupLess soluble; different biological activity
4-MethylthiazoleContains only methyl and thiazole groupsPrimarily used in flavoring; lower reactivity
2-Methylthiazole-4-carboxylic acidSimilar core structureExhibits different antimicrobial properties

This comparison illustrates how variations in structure can influence biological activity and chemical properties .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with thiazole derivatives. For instance, a study highlighted the effectiveness of thiazole compounds against fungal strains such as Candida albicans and Aspergillus niger, showing that structural modifications can enhance their efficacy .

Another investigation focused on the cytotoxic properties of thiazoles, indicating that certain substitutions on the thiazole ring significantly increase their activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : A common approach involves hydrolysis of ester derivatives under alkaline conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed with sodium hydroxide in ethanol/water, followed by acidification to yield the carboxylic acid derivative . Optimization of reaction time (e.g., 1.5 hours at 358 K) and purification via slow evaporation in ethyl acetate improves yield and crystallinity.

Q. How can solubility and formulation challenges be addressed for this compound in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water), necessitating polar aprotic solvents like DMSO (63 mg/mL) for stock solutions. For in vitro studies, prepare 10 mM solutions by dissolving 3.16 mg in 1 mL DMSO, followed by dilution in assay buffers. Ethanol is less suitable due to poor solubility (<1 mg/mL). Pre-solubilize in DMSO and verify compatibility with biological systems to avoid solvent toxicity .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • FTIR : Confirm functional groups (e.g., sulfonyl, carboxylic acid) via characteristic peaks (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹).
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and crystal packing.
  • NMR : ¹H/¹³C NMR in DMSO-d6 verifies methyl, thiazole, and sulfonyl proton environments.

Advanced Research Questions

Q. How can enzyme inhibition kinetics (e.g., Ki, IC₅₀) be determined for this compound as a xanthine oxidase inhibitor?

  • Methodological Answer :

  • Enzyme Assay : Use purified bovine xanthine oxidase (XO) and monitor uric acid formation at 295 nm. Pre-incubate the compound with XO (10 minutes, 25°C) before adding substrate (xanthine).
  • Data Analysis : Calculate Ki values via Lineweaver-Burk plots. For competitive inhibition, Ki is derived from the slope (1/Vmax) vs. inhibitor concentration. Febuxostat analogs show Ki values as low as 0.6 nM, suggesting high potency .
  • IC₅₀ : Determine using non-linear regression (e.g., GraphPad Prism) of dose-response curves (0–100 µM range).

Q. What electrochemical and computational methods elucidate its corrosion inhibition mechanism on mild steel?

  • Methodological Answer :

  • Electrochemical Impedance Spectroscopy (EIS) : Measure polarization resistance (Rp) in 0.5 M HCl with/without inhibitor. A 5 mM concentration of analogous thiazoles reduced corrosion current density from 2.65 mA/cm² to 0.13 mA/cm² .
  • DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict adsorption sites. Negative ΔG°ads values (e.g., -30.05 kJ/mol) confirm spontaneous adsorption via Langmuir isotherm .

Q. How does the compound modulate oxidative stress and inflammatory markers in diabetic models?

  • Methodological Answer :

  • In Vivo Model : Induce hyperglycemia in rats with streptozotocin (100 mg/kg, i.p.). Administer the compound (10–20 mg/kg, oral) for 3 weeks.
  • Biomarkers : Measure serum TNF-α, IL-6 (ELISA), and pancreatic superoxide dismutase (SOD) activity. Thiazole derivatives restore insulin sensitivity (HOMA-IR) and reduce HbA1c by 30% via free radical scavenging .
  • Histopathology : Fix pancreatic tissue in 10% formalin, stain with H&E, and score β-cell preservation.

Q. What computational strategies predict binding affinities to amyloid-β peptides in neurodegenerative disease models?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the compound and amyloid-β (PDB: 1IYT). Focus on hydrophobic pockets and hydrogen bonds with Lys28/Val36.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability. Helical foldamers with thiazole backbones show >50% reduction in fibril formation .

Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400 or cyclodextrins to enhance solubility. For oral dosing, prepare suspensions in 0.5% carboxymethylcellulose.
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration. Febuxostat analogs show Tmax at 1–2 hours and t₁/₂ of 12–15 hours in rodents .

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